Tetraglyme

概要

説明

テトラグライムは、優れた化学的安定性と熱安定性を備えた無色の液体であり、さまざまな産業および研究室での用途に理想的な候補です .

製造方法

テトラグライムは、通常、ジエチレングリコールモノメチルエーテルとチオニルクロリドの反応によって、塩素化中間体を生成し、次にナトリウムエトキシドと反応させてテトラグライムを生成することで合成されます。 このプロセスには、最終製品を得るためのろ過と真空蒸留が含まれます . 工業生産方法は、通常、同様の合成経路を使用しますが、規模が大きく、高純度と収率が保証されます。

準備方法

Tetraglyme is typically synthesized through the reaction of diethylene glycol monomethyl ether with thionyl chloride to form a chlorinated intermediate, which is then reacted with sodium ethoxide to produce this compound. The process involves filtration and vacuum distillation to obtain the final product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反応の分析

Absorption of Sulfur Dioxide (SO₂)

Tetraglyme and its ionic liquid derivatives exhibit significant SO₂ absorption capacity due to physical interactions. Key findings include:

- Mechanism :

-

Performance :

Ionic liquids enhance absorption capacity by 30% compared to pure this compound, with minimal solvent loss during regeneration .

Solvent SO₂ Absorption (mol/mol, 293 K) Thermal Stability (K) Regeneration Efficiency (cycles) This compound 2.10 371 90% (5 cycles) [Na–this compound][SCN] 2.72 (+30%) 433 95% (5 cycles)

Decomposition in Electrochemical Systems

In lithium-oxygen (Li-O₂) batteries, this compound undergoes decomposition under reactive oxygen species:

- Radical Formation :

- Electrolyte Stability : This compound's instability in Li-O₂ systems limits its use unless stabilized by additives .

Solvation and Ionic Interactions

This compound forms stable solvates with alkali and alkaline earth metals, influencing conductivity in electrolytes:

- Cation Coordination : Calcium ions exhibit lower mobility due to stronger coordination .

-

Ternary Mixtures :

Mixing this compound with LiTDI (lithium bis(trifluoromethanesulfonyl)imide) and ionic liquids (e.g., BMImTDI) improves salt solubility and ionic conductivity by 40% compared to binary systems .

Thermal and Oxidative Stability

科学的研究の応用

Blood Compatibility

Tetraglyme has been studied for its ability to enhance blood compatibility in medical devices. A significant study demonstrated that plasma-deposited this compound surfaces reduce protein adsorption and platelet adhesion, which are critical factors in preventing thrombosis in blood-contacting devices. The research showed that these surfaces exhibited significantly lower levels of thrombus formation compared to traditional materials. Specifically:

- Total Protein Adsorption : this compound surfaces demonstrated a reduction in total protein adsorption by over 50% compared to uncoated surfaces.

- Platelet Adhesion : Platelet adhesion was reduced significantly, leading to a longer clotting time in recalcified plasma tests .

Drug Delivery Systems

This compound is also utilized in drug delivery systems due to its ability to solubilize various pharmaceuticals. Its role as a solvent allows for improved bioavailability of drugs that are poorly soluble in water. Studies have shown that formulations containing this compound can enhance the delivery and efficacy of therapeutic agents, particularly in intravenous applications.

Tissue Engineering

In tissue engineering, this compound is used as a solvent for polymeric scaffolds that support cell growth and tissue regeneration. Its biocompatibility and ability to form hydrogels make it suitable for creating scaffolds that mimic the extracellular matrix.

Electrolytes in Batteries

This compound is widely recognized for its role as an electrolyte solvent in lithium-ion and sodium-ion batteries. It forms stable complexes with lithium salts, enhancing ionic conductivity and battery performance. Research indicates:

- Lithium-Oxygen Batteries : this compound-based electrolytes have shown improved stability and efficiency in lithium-oxygen batteries due to their ability to solvate lithium ions effectively .

- Sodium Rechargeable Batteries : this compound is also being explored as a component in sodium rechargeable batteries, where it serves as a solvent for sodium salts, facilitating charge transport .

Fuel Cells

In fuel cell technology, this compound is employed as a solvent for catalyst supports and membrane materials. Its properties help improve the performance of alkaline membrane fuel cells by enhancing the stability and activity of non-platinum catalysts .

Solvent for VOC Analysis

This compound's low volatility makes it an excellent solvent for analyzing volatile organic compounds (VOCs) in air samples. It is used in purge-and-trap methods to concentrate VOCs from air samples before analysis, providing accurate measurements of environmental pollutants .

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a solvent that facilitates the study of synthetic receptors mimicking natural receptors. This application is crucial for developing new sensors and analytical techniques for detecting biomolecules .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomedical | Blood-contacting devices | Reduced thrombosis risk |

| Drug delivery systems | Enhanced solubility and bioavailability | |

| Tissue engineering | Supports cell growth | |

| Energy Storage | Lithium-ion batteries | Improved ionic conductivity |

| Sodium rechargeable batteries | Enhanced charge transport | |

| Fuel cells | Stability and activity of catalysts | |

| Analytical Chemistry | VOC analysis | Accurate environmental monitoring |

| Supramolecular chemistry | Development of new sensors |

Case Study 1: Plasma-Deposited this compound Surfaces

In a study published by Chang et al., plasma-deposited this compound coatings were tested for their blood compatibility using various in vitro methods. The results indicated that these coatings significantly reduced blood interactions compared to traditional materials, highlighting their potential use in medical devices such as catheters .

Case Study 2: this compound as an Electrolyte

Research conducted on this compound-based electrolytes demonstrated their effectiveness in lithium-oxygen batteries. The study revealed that these electrolytes maintained stability under operational conditions, contributing to longer battery life and improved performance metrics .

作用機序

テトラグライムの作用機序は、極性非プロトン性であるため、幅広い有機化合物を溶解できる能力にあります。 テトラグライムは、物理的吸収と最小限の化学的相互作用を通じて分子と相互作用し、化学反応と分子輸送の有効な媒体となります .

類似化合物との比較

テトラグライムは、ジエチレングリコールジメチルエーテルやトリエチレングリコールジメチルエーテルなどの他のグリコールエーテルと比較されます。これらの化合物はすべて、同様の溶媒特性を共有していますが、テトラグライムは、沸点が高く、熱安定性が高いため、高温での用途に適しています。 さらに、テトラグライムはイオンと錯体を形成する能力があり、他のグリコールエーテルとは異なります .

結論

テトラグライムは、科学研究や産業で幅広い用途を持つ汎用性の高い化合物です。熱安定性が高く、溶解能力が優れているなどのユニークな特性により、さまざまな分野で貴重な資産となっています。

生物活性

Tetraglyme, also known as tetraethylene glycol dimethyl ether, is a polyether compound with significant applications in various fields, including organic synthesis, electrochemistry, and biomedical engineering. Its unique properties, particularly in relation to biological systems, have garnered attention in recent research. This article explores the biological activity of this compound, focusing on its effects on protein adsorption, cytotoxicity, and potential therapeutic applications.

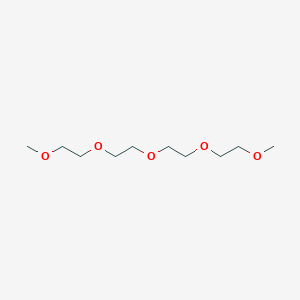

This compound has the molecular formula and is characterized by its ether linkages, which contribute to its solubility and non-fouling properties. The structure allows it to interact favorably with various biological molecules while maintaining a degree of biocompatibility.

Protein Adsorption Studies

One of the key areas of research regarding this compound is its interaction with proteins, particularly in the context of biomedical devices. A study demonstrated that this compound coatings significantly reduce the adsorption of fibrinogen and von Willebrand factor (vWf), which are critical for platelet adhesion and clot formation. The findings indicated:

- Low Fibrinogen Adsorption : Under conditions of low plasma concentration (less than 10%), this compound exhibited ultralow fibrinogen adsorption (), suggesting excellent non-fouling properties .

- High Shear Conditions : In high shear environments (500 s), platelet adhesion was reduced by 5 to 10 times on surfaces coated with this compound compared to those preadsorbed with normal plasma containing vWf .

These results indicate that this compound's ability to resist protein adsorption could be beneficial in developing medical devices that minimize thrombosis.

Cytotoxicity and Safety Profile

This compound has been evaluated for its cytotoxic effects through various studies. It is classified as a mild eye irritant and has shown potential adverse effects in animal studies, including gastrointestinal, kidney, and bladder changes at lethal doses . However, its application in controlled environments suggests that when used appropriately, this compound can be safe for specific biomedical applications.

Case Study: this compound Coatings in Medical Devices

A notable case study involved the application of this compound coatings on vascular grafts. The study found that grafts coated with this compound demonstrated significantly reduced platelet adhesion compared to uncoated controls. This property is crucial for improving the longevity and functionality of vascular implants by reducing thrombus formation.

| Parameter | Uncoated Graft | This compound Coated Graft |

|---|---|---|

| Platelet Adhesion (ng/cm²) | 85 | <5 |

| Fibrinogen Adsorption (ng/cm²) | 80 | <5 |

| Shear Rate (s) | 500 | 500 |

Application in Electrochemical Systems

Recent research has highlighted this compound's role as a cosolvent in aqueous zinc-ion batteries. It was found to improve electrochemical stability and inhibit parasitic reactions during cycling processes . This application underscores this compound's versatility beyond traditional uses.

特性

IUPAC Name |

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZGEOKBKGPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044396 | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-24-8 | |

| Record name | Tetraglyme | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraglyme | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetraglyme | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-(2-methoxyethoxy)ethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAGLYME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L136FLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetraglyme?

A1: this compound has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of this compound molecules. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups and their interactions within this compound and its complexes. [, , , ]

- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of this compound surfaces, particularly in coatings. [, , ]

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of this compound. [, , ]

Q3: How does the presence of this compound affect the ionic conductivity of polymer electrolytes?

A3: The effect depends on the specific system:

- Dual-cation ionomers: this compound can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []

- Solid terpolymer electrolytes: this compound enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []

Q4: Is this compound stable at high temperatures?

A4: this compound exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]

Q5: How does this compound interact with graphite surfaces?

A5: this compound exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []

Q6: How is this compound used in the synthesis of metal nanoparticles?

A6: this compound acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []

Q7: Can this compound be used for air sampling and analysis?

A7: Yes, this compound can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []

Q8: What is the role of this compound in chemical vapor deposition (CVD)?

A8: this compound is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]

Q9: How does this compound interact with proteins in a biological context?

A9: this compound coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]

Q10: What is the role of complement activation in the foreign body response to this compound coatings?

A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted this compound coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the this compound surface. [, ]

Q11: How does the concentration of fibrinogen affect its adsorption to this compound surfaces?

A12: While this compound effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of this compound's protein-resistant properties under physiological conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。